propionyl-CoA

Vue d'ensemble

Description

Propanoyl-CoA, également connu sous le nom de propionyl coenzyme A, est un dérivé de la coenzyme A de l'acide propionique. Il joue un rôle crucial dans diverses voies métaboliques, en particulier dans le métabolisme des acides gras et des acides aminés. Propanoyl-CoA est impliqué dans le catabolisme des acides gras à chaîne impaire et de certains acides aminés, conduisant à la production d'énergie et d'autres biomolécules essentielles .

Applications De Recherche Scientifique

Propanoyl-CoA has numerous applications in scientific research, including:

Mécanisme D'action

Orientations Futures

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Propanoyl-CoA peut être synthétisé par plusieurs voies. Une méthode courante implique l'oxydation des acides gras à chaîne impaire, ce qui donne à la fois du propanoyl-CoA et de l'acétyl-CoA. Une autre voie comprend le catabolisme d'acides aminés spécifiques tels que la valine et l'isoleucine . Les conditions de réaction impliquent généralement des processus enzymatiques qui nécessitent des cofacteurs spécifiques et des conditions optimales de pH et de température.

Méthodes de production industrielle

En milieu industriel, le propanoyl-CoA est souvent produit à l'aide de souches microbiennes modifiées. Par exemple, des souches d'Escherichia coli peuvent être modifiées génétiquement pour améliorer la production de propanoyl-CoA en perturbant les voies métaboliques concurrentes . Cette méthode permet une production efficace et évolutive de propanoyl-CoA pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

Propanoyl-CoA subit plusieurs types de réactions chimiques, notamment:

Réduction: Il peut également participer à des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution: Propanoyl-CoA peut réagir avec les résidus lysine des protéines, conduisant à une propionylation des protéines.

Réactifs et conditions courants

L'oxydation du propanoyl-CoA nécessite généralement la this compound carboxylase dépendante de la biotine et la méthylmalonyl-CoA mutase dépendante de la vitamine B12 . Ces réactions se produisent dans des conditions physiologiques, avec des exigences spécifiques de pH et de température.

Principaux produits

Les principaux produits formés à partir de l'oxydation du propanoyl-CoA comprennent le succinyl-CoA, qui entre dans le cycle de l'acide tricarboxylique, contribuant à la production d'énergie .

Applications de la recherche scientifique

Propanoyl-CoA a de nombreuses applications dans la recherche scientifique, notamment:

Mécanisme d'action

Propanoyl-CoA exerce ses effets par plusieurs mécanismes:

Voies métaboliques: Il est un intermédiaire clé dans le catabolisme des acides gras à chaîne impaire et de certains acides aminés, conduisant à la production de succinyl-CoA et d'énergie.

Modifications épigénétiques: Propanoyl-CoA peut servir de donneur d'acyle pour la propionylation des résidus lysine des histones, influençant l'expression génique et la structure de la chromatine.

Régulation enzymatique: Il interagit avec diverses enzymes, telles que la this compound carboxylase, pour réguler les processus métaboliques.

Comparaison Avec Des Composés Similaires

Propanoyl-CoA est similaire à d'autres dérivés d'acyl-CoA, tels que:

Acétyl-CoA: Les deux composés sont impliqués dans les voies métaboliques et servent de donneurs d'acyle pour les modifications protéiques.

Butyryl-CoA: Comme le propanoyl-CoA, le butyryl-CoA est impliqué dans le métabolisme des acides gras.

Propanoyl-CoA est unique dans son rôle spécifique dans le catabolisme des acides gras à chaîne impaire et sa participation aux modifications épigénétiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of propionyl-CoA involves the condensation of propionate with coenzyme A (CoA) through a series of enzymatic reactions.", "Starting Materials": [ "Propionate", "Coenzyme A", "ATP", "Mg2+" ], "Reaction": [ "Step 1: Propionate is activated by ATP to form propionyl-AMP and pyrophosphate.", "Step 2: Propionyl-AMP is then transferred to CoA by propionyl-CoA synthetase, forming propionyl-CoA and AMP.", "Step 3: The reaction is catalyzed by Mg2+ ions." ] } | |

Numéro CAS |

317-66-8 |

Formule moléculaire |

C24H36N7O17P3S-4 |

Poids moléculaire |

819.6 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/p-4/t13-,17-,18-,19+,23-/m1/s1 |

Clé InChI |

QAQREVBBADEHPA-IEXPHMLFSA-J |

SMILES isomérique |

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

| 317-66-8 | |

Description physique |

Solid |

Synonymes |

coenzyme A, propionyl- propionyl-CoA propionyl-coenzyme A propionyl-coenzyme A, 3H-labeled |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

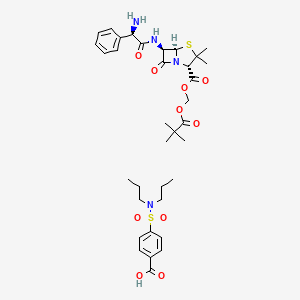

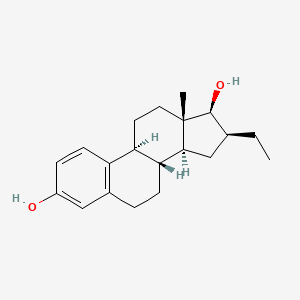

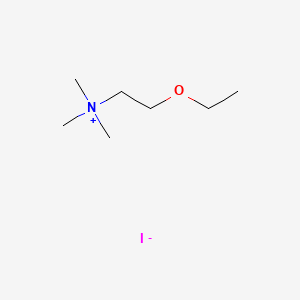

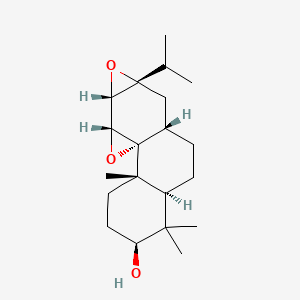

Feasible Synthetic Routes

A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]

A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using this compound as the primer molecule by fatty acid synthase (FAS). [, , ]

A: Yes, accumulation of this compound can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying this compound by converting it to less harmful metabolites. [, , , ]

A: Yes, the accumulation of this compound can influence gene expression. For instance, in Salmonella enterica, this compound is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []

A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound this compound on transcarboxylase. These studies revealed insights into the mobility and interactions of this compound when bound to this enzyme. []

A: this compound is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for this compound biosynthesis, influencing the 3HV content in PHBV. []

A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of this compound towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []

A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of this compound to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of this compound. [, , , , ]

A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient this compound synthesis even at low propionate concentrations. [, ]

A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with this compound, streamlining the 3-hydroxypropionate cycle. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)

![N-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1206735.png)